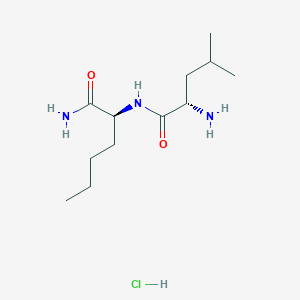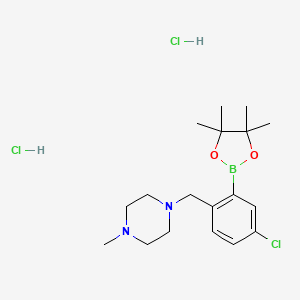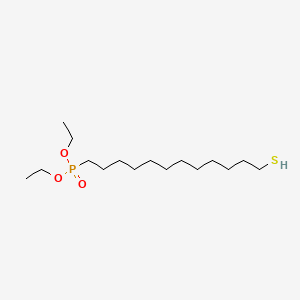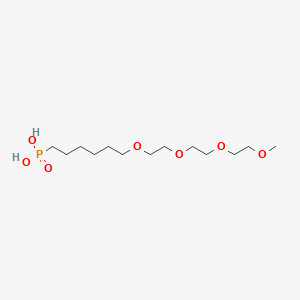![molecular formula C12H27O7P B6342920 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid CAS No. 1049677-14-6](/img/structure/B6342920.png)
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid is a chemical compound with the molecular formula C12H27O7P and a molecular weight of 314.31 g/mol . This compound is characterized by its phosphonic acid group and multiple ethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid typically involves the reaction of hexylphosphonic acid with ethylene glycol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions may yield different phosphonic acid compounds with altered functional groups.
Substitution: The ethoxy groups can undergo substitution reactions with various reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid has several scientific research applications:
Surface Modification: The compound’s hydrophilic nature makes it suitable for modifying surfaces to enhance wettability and reduce biofouling.
Organic Synthesis: It serves as a reagent in coupling reactions and catalysis, aiding in the development of new materials and pharmaceuticals.
Drug Delivery:
Mechanism of Action
The mechanism of action of 6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This interaction can lead to the modification of surface properties, inhibition of biofouling, and facilitation of coupling reactions in organic synthesis. The pathways involved include the formation of hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid can be compared with similar compounds such as:
Octaethylene glycol: Similar in having multiple ethoxy groups but lacks the phosphonic acid group.
(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid: A closely related compound with similar structure and applications.
The uniqueness of this compound lies in its combination of hydrophilic ethoxy groups and the functional phosphonic acid group, which provides distinct chemical properties and applications.
Properties
IUPAC Name |
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O7P/c13-5-7-18-9-11-19-10-8-17-6-3-1-2-4-12-20(14,15)16/h13H,1-12H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJUSIUEGSNSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCP(=O)(O)O)CCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669814 |
Source


|
| Record name | (6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-14-6 |
Source


|
| Record name | (6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B6342838.png)
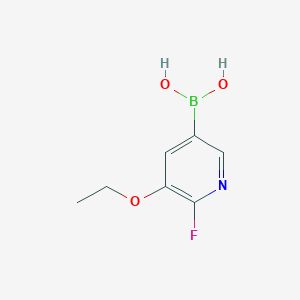
![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
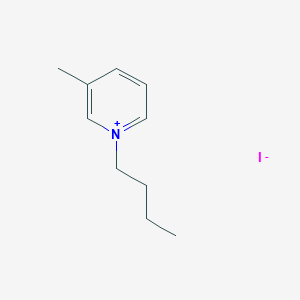
![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)


